protein p33 - 149780-74-5

protein p33

Catalog Number: EVT-1518883
CAS Number: 149780-74-5
Molecular Formula: C7H9NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Protein p33 is primarily derived from the Tombusvirus family, specifically from Tomato bushy stunt virus (TBSV) and other related viruses. It can also be found in various biological systems, including yeast and plant tissues, where it plays roles beyond viral replication.

Classification

Protein p33 is classified as a replication protein and an RNA-binding protein. Its classification is based on its structural features and functional roles within viral life cycles and cellular processes.

Synthesis Analysis

Methods

The synthesis of protein p33 typically involves recombinant DNA technology. The gene encoding p33 is cloned into expression vectors, which are then transformed into host cells, such as bacteria or yeast. The expressed protein is subsequently purified using affinity chromatography techniques.

Technical Details

For example, a common method for purifying p33 involves using a FLAG affinity column to isolate the protein from yeast extracts. This process includes steps such as cell lysis, centrifugation to remove debris, and elution of the target protein using specific buffers containing imidazole or other elution agents . The purification process may also involve gel electrophoresis to assess the purity of the isolated protein.

Molecular Structure Analysis

Structure

The molecular structure of protein p33 reveals several key domains that contribute to its function. It typically contains RNA recognition motifs that facilitate binding to viral RNA, which is crucial for its role in replication.

Data

Structural studies have shown that p33 can adopt different conformations depending on its interaction with RNA substrates. These conformations are essential for its RNA chaperone activity, allowing it to promote the unwinding of RNA structures necessary for viral replication .

Chemical Reactions Analysis

Reactions

Protein p33 participates in several biochemical reactions, primarily related to RNA metabolism. It enhances the activity of RNA-dependent RNA polymerases by facilitating the unwinding of double-stranded RNA structures, thereby making them accessible for transcription.

Technical Details

In vitro assays have demonstrated that p33 can increase the efficiency of RNA synthesis by several folds when acting alongside viral polymerases. This enhancement is attributed to its ability to bind and remodel RNA structures, which is critical during the initiation phase of viral replication .

Mechanism of Action

Process

The mechanism by which protein p33 operates involves several stages:

  1. Binding: P33 binds to specific regions of viral RNA.
  2. Unwinding: It promotes the unwinding of double-stranded RNA structures.
  3. Facilitation: By making these structures accessible, it facilitates the action of viral polymerases that synthesize new RNA strands.

Data

Experimental data indicate that p33 can enhance the activity of associated polymerases significantly, demonstrating its pivotal role in the viral life cycle .

Physical and Chemical Properties Analysis

Physical Properties

Protein p33 exhibits properties typical of globular proteins, including solubility in aqueous solutions and stability under various conditions. Its molecular weight varies depending on post-translational modifications but generally falls within a specific range for replication proteins.

Chemical Properties

Chemically, p33 is characterized by its high affinity for nucleic acids due to its multiple RNA-binding domains. The presence of charged amino acids contributes to its interaction with negatively charged RNA molecules .

Applications

Scientific Uses

Protein p33 has several applications in scientific research:

  • Viral Research: It serves as a model for studying viral replication mechanisms.
  • Biotechnology: Its RNA chaperone activity can be harnessed in developing antiviral therapies or enhancing RNA-based technologies.
  • Plant Biology: Understanding its role in plant cell wall integrity could lead to advancements in agricultural practices and crop resilience .
Introduction to Protein p33: Nomenclature and Biological Contexts

Definition and Taxonomic Distribution of p33 Proteins

Protein p33 designates structurally and functionally distinct molecules across biological taxa, unified by their approximate molecular weight (~33 kDa) but divergent in evolutionary origin and biological roles. In humans, p33 (gC1qR/HABP-1) is a multifunctional cellular protein binding the globular heads of complement component C1q, high-molecular-weight kininogen (HK), and microbial antigens. It localizes to mitochondria, the nucleus, endoplasmic reticulum, and cell surfaces of endothelial cells, platelets, and lymphocytes [1] [4]. In plant viruses like Citrus tristeza virus (CTV, Closteroviridae), p33 is a transmembrane movement protein essential for viral systemic spread and host immune modulation [3] [5]. Positive-strand RNA viruses (e.g., tombusviruses) encode a p33 replication protein that reorganizes host membranes for viral RNA synthesis [2]. Apicomplexan parasites like Theileria sergenti express a major piroplasm surface antigen termed p33 (or p32/p34), critical for erythrocyte invasion and immune evasion [7].

Table 1: Taxonomic Distribution and Primary Functions of p33 Proteins

Organism/SystemProtein DesignationPrimary LocalizationKey Functions
Humans/MammalsgC1qR/p33, HABP-1Mitochondria, Cell SurfaceComplement activation, Kinin generation, Pathogen binding
Citrus tristeza virus (Plant virus)Movement protein p33Endomembranes, ER-GolgiViral movement, Host immune suppression
TombusvirusesReplication protein p33Peroxisomal/ER membranesViral RNA replication, Lipid biosynthesis induction
Theileria sergenti (Parasite)Piroplasm surface protein p33Piroplasm membraneErythrocyte invasion, Major antigenic target

Historical Overview of p33 Discovery Across Model Systems

The identification and functional characterization of p33 proteins unfolded independently across biological systems:

  • Human gC1qR/p33: First isolated in 1994 as a C1q-binding receptor on endothelial cells. Cloning revealed its identity with previously described proteins: p32 (mitochondrial matrix protein), HABP-1 (hyaluronan-binding protein), and SF2-associated p32 (splicing factor) [1] [4]. Its role as a "master pathogen dock" emerged with discoveries of its interactions with bacterial (e.g., S. aureus protein A) and viral antigens [1].
  • Viral p33: CTV p33 was characterized in the early 2000s as a pathogenicity determinant and movement protein via mutational analysis of the CTV genome [3] [5]. Tombusvirus p33 was identified through yeast proteomics screens as a key driver of membrane remodeling for viral replication complexes [2].
  • Parasitic p33: Theileria sergenti p33 was cloned in the 1990s as the immunodominant piroplasm surface antigen, leading to its development as a serodiagnostic marker and vaccine candidate [7].

Table 2: Key Historical Milestones in p33 Protein Research

Year RangeSystemKey DiscoveryReference Insights
1994-1998Human ImmunologygC1qR/p33 isolated as C1q receptor; Crystal structure solvedTrimeric doughnut structure; Multi-ligand binding [1] [4]
1999-2005Plant Virology (CTV)p33 identified as essential movement protein; Role in superinfection exclusionGenetic determinant of cross-protection [3] [5]
2006-2014Tombusvirus/Yeast Modelp33 shown to upregulate phospholipid biosynthesis genesInteraction with Opi1p/Scs2p lipid sensors [2]
1990s-2009Veterinary ParasitologyT. sergenti p33 surface protein cloned; Vaccine trials with HSP70 fusionAdjuvant effect enhances Th1 response [7]

Properties

CAS Number

149780-74-5

Product Name

protein p33

Molecular Formula

C7H9NO2

Synonyms

protein p33

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